molecular formula C16H24N2O B6642235 [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol

Cat. No. B6642235
M. Wt: 260.37 g/mol
InChI Key: KBAQQLYKAIPEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol, also known as DMXB-A, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system. In

Mechanism of Action

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol acts as an agonist at nicotinic acetylcholine receptors, which are found throughout the central nervous system. These receptors are involved in a range of processes, including cognition, memory, and inflammation. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to activate these receptors, leading to a range of effects on the central nervous system. In addition, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects. In addition, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have effects on neurotransmitter systems, including the cholinergic system and the dopaminergic system.

Advantages and Limitations for Lab Experiments

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has several advantages for lab experiments. It is relatively easy to synthesize, and it has been extensively studied in animal models. In addition, it has a well-characterized mechanism of action, which makes it a useful tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to using [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol in lab experiments. For example, it has not been extensively studied in humans, so its safety and efficacy in humans are not well understood. In addition, it may have off-target effects that could complicate its use in certain experiments.

Future Directions

There are several potential future directions for [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol research. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic value in humans. Another area of interest is its potential use in the treatment of traumatic brain injury. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to have neuroprotective effects in animal models of traumatic brain injury, and further research is needed to determine its potential therapeutic value in humans. Finally, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol may have potential applications in the field of cognitive enhancement, as it has been shown to improve cognitive function in animal models. Further research is needed to determine its potential as a cognitive enhancer in humans.
Conclusion:
In conclusion, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to a class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a range of effects on the central nervous system. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection. It has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and cognitive enhancement. Further research is needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent.

Synthesis Methods

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol can be synthesized using a variety of methods. One common method involves the reaction of 4-(bromomethyl)phenylmethanol with 9-methyl-3,9-diazabicyclo[4.2.1]nonane in the presence of a base such as potassium carbonate. This reaction results in the formation of [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol as a white solid. Other methods involve the use of different starting materials and reaction conditions, but the general approach involves the coupling of a phenylmethanol derivative with a diazabicyclo[4.2.1]nonane derivative.

Scientific Research Applications

[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been extensively studied for its potential therapeutic applications. It has been shown to have a range of effects on the central nervous system, including improving cognitive function, reducing inflammation, and promoting neuroprotection. [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been studied in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury, among other conditions. In these studies, [4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol has been shown to improve cognitive function, reduce inflammation, and promote neuroprotection.

properties

IUPAC Name

[4-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-17-15-6-7-16(17)11-18(9-8-15)10-13-2-4-14(12-19)5-3-13/h2-5,15-16,19H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAQQLYKAIPEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)CC3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.